molecular formula C21H18ClNO3S2 B5011936 3-allyl-5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

3-allyl-5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5011936
M. Wt: 432.0 g/mol
InChI Key: WUDYBGJIPINKHA-RGEXLXHISA-N
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Description

The compound “3-allyl-5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule. It has a molecular formula of C22H20ClNO3S2 . This compound belongs to the class of organic compounds known as thiazolidinones . Thiazolidinones are compounds containing a thiazolidine moiety that bears a ketone group .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of N-allylrhodanine with various aldehydes under Knoevenagel conditions . For instance, 3-N-allylrhodanine was condensed with p-nitrobenzaldehyde in acetic acid to afford the π-conjugated heterocyclic compound 3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one .


Molecular Structure Analysis

The molecular structure of similar compounds has been ascertained by single-crystal X-ray diffraction studies . The structure of these compounds resembles those of other benzylidenerhodanines found in the Cambridge Structural Database (CSD), such as 3-allyl-5-(3-methoxybenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one .

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological and pharmacological activities. Given the activities observed in similar compounds, it may be worthwhile to investigate its potential as a therapeutic agent for various diseases .

properties

IUPAC Name

(5Z)-5-[[3-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO3S2/c1-2-10-23-20(24)19(28-21(23)27)14-15-6-5-7-16(13-15)25-11-12-26-18-9-4-3-8-17(18)22/h2-9,13-14H,1,10-12H2/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDYBGJIPINKHA-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC(=CC=C2)OCCOC3=CC=CC=C3Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC(=CC=C2)OCCOC3=CC=CC=C3Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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